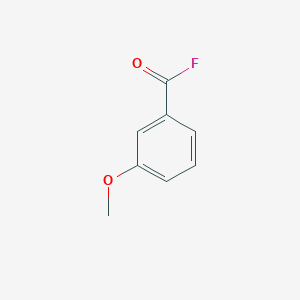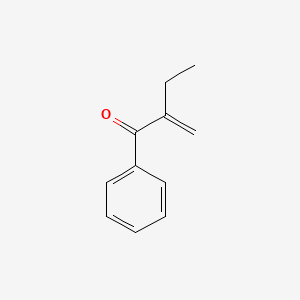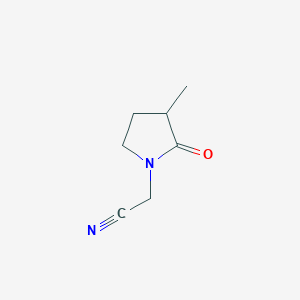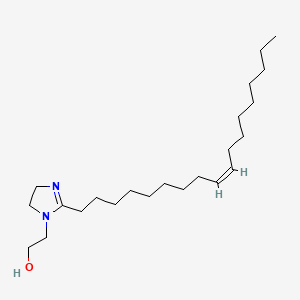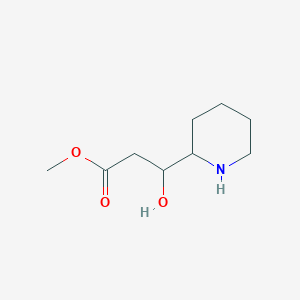![molecular formula C8H10N2O B13967513 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile CAS No. 74650-13-8](/img/structure/B13967513.png)
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3-azabicyclo[310]hexane-2-carbonitrile is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile typically involves cyclopropanation reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure . This method utilizes transition metal catalysts such as rhodium or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that do not require extensive purification steps. For example, the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been demonstrated to produce 3-azabicyclo[3.1.0]hexanes on a gram scale without the need for distillation or chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug design.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological pathways. For example, derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in the breakdown of proteins .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds have carboxylate groups instead of nitrile groups and are used in pharmaceutical research.
Uniqueness
3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is unique due to its acetyl and nitrile functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also imparts rigidity, making it a valuable scaffold in drug design and materials science.
Properties
CAS No. |
74650-13-8 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c1-5(11)10-4-6-2-7(6)8(10)3-9/h6-8H,2,4H2,1H3 |
InChI Key |
HJFUUJDOMWSXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CC2C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


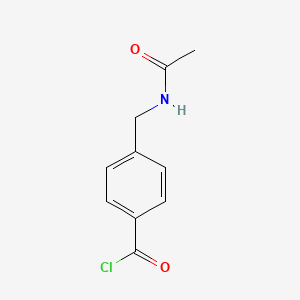
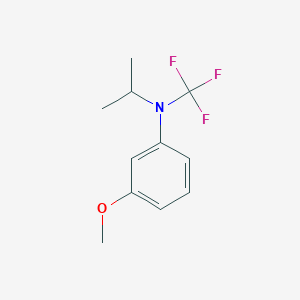
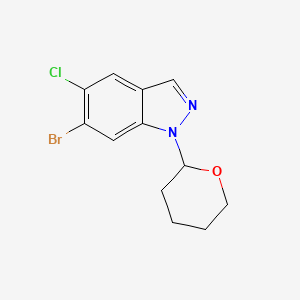

![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
